molecular formula C13H7F3O B1324055 3,4,4'-Trifluorobenzophenone CAS No. 951885-88-4

3,4,4'-Trifluorobenzophenone

Cat. No. B1324055
CAS RN: 951885-88-4
M. Wt: 236.19 g/mol
InChI Key: CGGUHHGEPAGNJZ-UHFFFAOYSA-N
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Description

3,4,4’-Trifluorobenzophenone (TFBP) is an aromatic ketone with the chemical formula C13H7F3O . It is commonly used as a photoinitiator in the polymer industry due to its ability to initiate and promote photochemical reactions.


Molecular Structure Analysis

The molecular structure of 3,4,4’-Trifluorobenzophenone consists of two phenyl rings connected by a carbonyl group, with three fluorine atoms attached to the phenyl rings . The molecular weight is 236.19 .

Mechanism of Action

In the context of its use as a photoinitiator, 3,4,4’-Trifluorobenzophenone likely works by absorbing light and undergoing intersystem crossing to a triplet state. This excited state can then initiate polymerization reactions.

Safety and Hazards

3,4,4’-Trifluorobenzophenone may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment when handling this chemical .

properties

IUPAC Name

(3,4-difluorophenyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGUHHGEPAGNJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001250662
Record name (3,4-Difluorophenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,4'-Trifluorobenzophenone

CAS RN

951885-88-4
Record name (3,4-Difluorophenyl)(4-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Difluorophenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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